Scientific Field: Biomedicine and Bioengineering
Application Summary: THQ was used for the first time to coat iron oxide nanoparticles (IONPs) for in vitro experiments in magnetic hyperthermia.
Methods of Application: Synthesis by co-precipitation resulted in spherical IONPs with a core diameter of 13 ± 3 nm and covered by a 0.5 nm thick coat of THQ.
Results: The THQ-coated IONPs showed promising magnetic properties and a high specific absorption rate.
Scientific Field: Energy Storage and Battery Technology
Application Summary: The ortho-disodium salt of THQ (o-Na2THBQ) was selected to promote the electrochemical properties of THQ.
Methods of Application: Reduced dissolution of o-Na2THBQ in electrolyte after salinization (replacement of two H with two Na) led to enhanced electrochemical performance.
Scientific Field: Electrochemistry and Catalysis
Application Summary: This study investigates the utilization of organometallic network frameworks composed of fourth-period transition metals and THQ in electrocatalytic CO2 reduction.
Methods of Application: Density functional theory (DFT) calculations were employed in analyzing binding energies, as well as the stabilities of metal atoms within the THQ frameworks.
Application Summary: THQ was used to coat iron oxide nanoparticles (IONPs) for the first time.
Methods of Application: The synthesis by co-precipitation resulted in spherical IONPs with a core diameter of 13 ± 3 nm and covered by a 0.5 nm thick coat of THQ.
Tetrahydroxyquinone, specifically known as tetrahydroxy-1,4-benzoquinone, is a redox-active compound characterized by its four hydroxyl groups attached to a quinone structure. Its chemical formula is , and it has a molecular weight of approximately 172.09 g/mol . This compound exhibits significant polarity and is notable for its ability to participate in various
Tetrahydroxyquinone can undergo several chemical transformations, primarily due to its quinone functional groups. Key reactions include:
Tetrahydroxyquinone exhibits notable biological activities:
Tetrahydroxyquinone can be synthesized through various methods:
Tetrahydroxyquinone finds applications across multiple fields:
Interaction studies involving tetrahydroxyquinone have revealed its capacity to engage with various biological molecules:
Several compounds share structural similarities with tetrahydroxyquinone. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Hydroxyquinone | Contains hydroxy groups on the benzene ring | Primarily used as a reducing agent |
Benzoquinone | A simpler structure with two carbonyl groups | Less polar than tetrahydroxyquinone |
1,4-Dihydroxyanthraquinone | Contains two hydroxyl groups on an anthraquinone | Used mainly as a dye and in pharmaceuticals |
Tetrahydroxydiphenoquinone | Multiple hydroxyl groups on a diphenoquinone | Exhibits higher solubility due to more polar groups |
Tetrahydroxyquinone is unique due to its specific arrangement of hydroxyl groups that enhances its biological activity and redox properties compared to these similar compounds. Its multifunctionality makes it particularly valuable in both research and practical applications across various scientific disciplines.
Tetrahydroxyquinone (THQ), systematically named 2,3,5,6-Tetrahydroxycyclohexa-2,5-diene-1,4-dione, is a polyhydroxyquinone derivative characterized by a para-quinone core substituted with four hydroxyl groups. Its molecular formula is $$ \text{C}6\text{H}4\text{O}_6 $$, with a molecular weight of 172.09 g/mol. The compound is also known by synonyms such as tetroquinone, tetrahydroxy-p-benzoquinone, and HPEK-1, reflecting its diverse applications in chemical and pharmaceutical research.
The structural uniqueness of THQ arises from its fully conjugated cyclohexadienedione ring, which enables redox activity and metal-chelation properties. Its solubility profile includes limited dissolution in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
The discovery of THQ traces back to early 20th-century investigations into quinone chemistry. Key milestones include:
Year | Discovery/Advancement | Researchers |
---|---|---|
1935 | Identification of calcium-THQ complex in fermentation | T. Hof |
1942 | Synthesis of THQ from inositol | Preisler and Berger |
1962 | Characterization of potassium-THQ salts | West and Niu |
1964 | Development of THQ esters for industrial applications | Verter et al. |
The compound’s redox versatility and structural plasticity fueled interest in its derivatives, such as tetrahydroxyquinone bisoxalate, a precursor to novel carbon oxides. By the mid-20th century, THQ had established itself as a critical scaffold in both organic synthesis and materials science.
Irritant